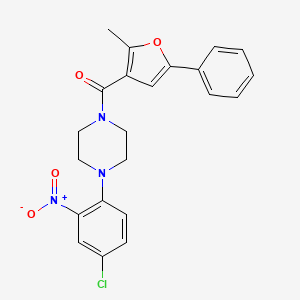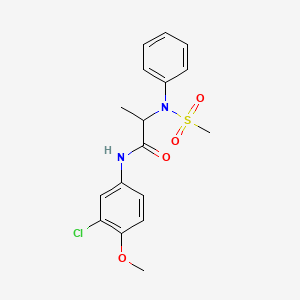![molecular formula C23H23NO2 B3980090 N-[4-(benzyloxy)phenyl]-3-phenylbutanamide](/img/structure/B3980090.png)
N-[4-(benzyloxy)phenyl]-3-phenylbutanamide
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-3-phenylbutanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as 'BPBA' and has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of BPBA is not well understood, and further research is needed to elucidate its mode of action. However, it is believed that BPBA exerts its biological activity by interacting with specific molecular targets in the body. For example, BPBA has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
BPBA has been shown to exhibit a range of biochemical and physiological effects in various studies. For example, BPBA has been found to possess anticancer activity by inducing apoptosis in cancer cells. It has also been shown to possess anti-inflammatory and analgesic properties by reducing the production of inflammatory mediators such as prostaglandins. Additionally, BPBA has been reported to exhibit antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPBA offers several advantages for lab experiments, such as its ease of synthesis and high purity. However, it also has some limitations, such as its low solubility in water and limited stability under certain conditions. These factors should be taken into consideration when designing experiments involving BPBA.
Direcciones Futuras
There are several future directions for the research on BPBA. One potential area of research is the investigation of its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another area of research is the development of new synthetic methodologies using BPBA as a building block. Finally, the study of the structure-activity relationship of BPBA and its analogs could lead to the discovery of new compounds with improved biological activity.
Conclusion
In conclusion, N-[4-(benzyloxy)phenyl]-3-phenylbutanamide is a chemical compound with significant potential in various fields such as medicinal chemistry, materials science, and organic synthesis. Its ease of synthesis, high purity, and diverse range of biological activities make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Aplicaciones Científicas De Investigación
BPBA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BPBA has been investigated for its anticancer, anti-inflammatory, and analgesic properties. In materials science, BPBA has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In organic synthesis, BPBA has been employed as a chiral auxiliary for the asymmetric synthesis of various compounds.
Propiedades
IUPAC Name |
3-phenyl-N-(4-phenylmethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-18(20-10-6-3-7-11-20)16-23(25)24-21-12-14-22(15-13-21)26-17-19-8-4-2-5-9-19/h2-15,18H,16-17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXHDXPXZQUHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B3980013.png)
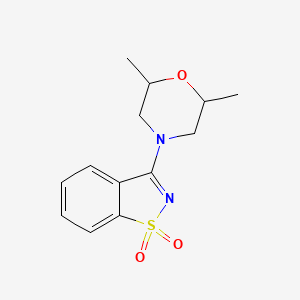
![N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980033.png)
![6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3980038.png)
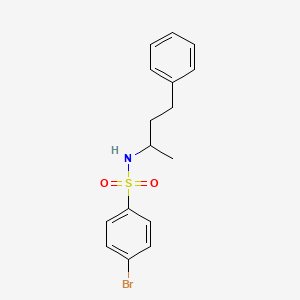
![2,6-dichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3980054.png)

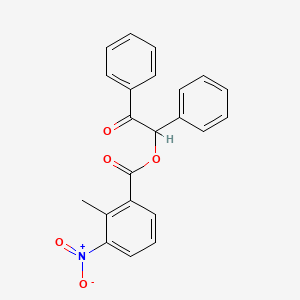
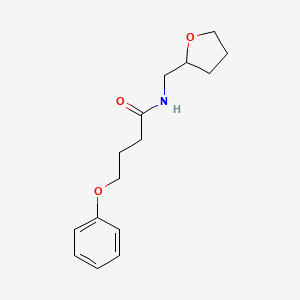
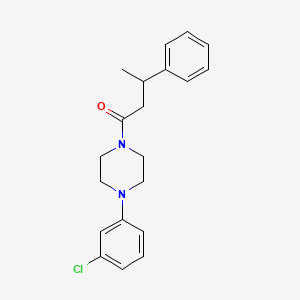
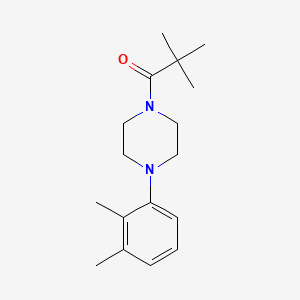
![methyl N-[(2-nitrophenyl)sulfonyl]leucinate](/img/structure/B3980093.png)
